Culpin
CAS No.: 125213-21-0
Cat. No.: VC20869034
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125213-21-0 |
|---|---|
| Molecular Formula | C16H18O2 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | 2-(3-methylbut-2-enyl)-5-(3-methylbut-3-en-1-ynyl)benzene-1,4-diol |
| Standard InChI | InChI=1S/C16H18O2/c1-11(2)5-7-13-9-16(18)14(10-15(13)17)8-6-12(3)4/h6,9-10,17-18H,1,8H2,2-4H3 |
| Standard InChI Key | QMYWKFZKRYCUMA-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=CC(=C(C=C1O)C#CC(=C)C)O)C |
| Canonical SMILES | CC(=CCC1=CC(=C(C=C1O)C#CC(=C)C)O)C |
Introduction
Discovery and Isolation
Culpin was discovered during a screening program for new antifungal agents. The compound was originally isolated from a species of Preussia, a saprophytic, coprophilous ascomycete found in soil samples collected in Culpeper, Virginia . The producing organism has been deposited in the American Type Culture Collection with the accession number ATCC 20923 .
The producing organism is characterized by its ability to readily produce sexual fruiting bodies bearing asci and ascospores when grown on potato-glucose agar or tomato juice agar. Histological examination of thin sections shows the fruiting body to be a cavity within stromatic tissue. The asci are arranged in parallel fascicles arising from the base of the cavity, with paraphyses (long filiform cells) interspersed between them .
Chemical Structure and Properties
Culpin is a hydroquinone antibiotic with the molecular formula C16H18O2 and a molecular weight of 242.3 g/mol. The compound features an acetylenic linkage that contributes to its biological activities. As a member of the hydroquinone class of antibiotics, Culpin possesses a 2,5-dihydroxy-1,4-benzoquinone ring structure that is fundamental to its antimicrobial properties.
Table 1: Physical and Chemical Properties of Culpin
| Property | Description |
|---|---|
| Molecular Formula | C16H18O2 |
| Molecular Weight | 242.3 g/mol |
| Classification | Hydroquinone antibiotic |
| Physical Appearance | Off-white crystalline solid |
| Structural Features | Contains acetylenic linkage |
| Chemical Class | 2,5-dihydroxy-1,4-benzoquinone derivative |
The efficacy of hydroquinone antibiotics like Culpin is influenced by the substituents at the 3 and 6 positions of the 2,5-dihydroxy-1,4-benzoquinone ring . In aerobic systems, the antibiotic activity appears to be inversely proportional to the polarity of the metabolite .
Biological Activity
Antimicrobial Properties
Culpin exhibits significant antimicrobial activity, particularly against fungi. It was specifically identified during screening for new antifungal agents . The compound has been shown to suppress the growth of various microorganisms, demonstrating its potential as a disinfectant and antimicrobial agent.
Research indicates that hydroquinone antibiotics like Culpin can inhibit the growth and metabolism of a range of bacterial genera . The antibiotic properties of these compounds are maintained even when the quinone form is reduced to the hydroquinone form, although the specific activity profile may change .
| Field | Potential Applications |
|---|---|
| Medicine | Development of new antibiotics against resistant fungal strains |
| Agriculture | Control of plant pathogenic fungi |
| Industrial | Use as a disinfectant or preservative |
| Research | Model compound for studying hydroquinone antibiotic mechanisms |
Comparison with Other Hydroquinone Antibiotics
Hydroquinone antibiotics represent an important class of antimicrobial compounds. The activity of these compounds depends significantly on their specific chemical structure, particularly the substituents on the benzoquinone ring .
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